molecular formula C15H14N4O3 B2783723 N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170395-11-5

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2783723
CAS No.: 1170395-11-5
M. Wt: 298.302
InChI Key: DMMRGTPRQKRTAL-UHFFFAOYSA-N
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Description

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring fused with a pyrazole ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzofuran ring followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuran or pyrazole rings.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate

Uniqueness

Compared to similar compounds, N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of the benzofuran and pyrazole rings. This structural feature enhances its chemical reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-2-19-10(7-8-17-19)15(21)18-12-9-5-3-4-6-11(9)22-13(12)14(16)20/h3-8H,2H2,1H3,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRGTPRQKRTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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